molecular formula C12H7Br3O B12093130 3,4',5-Tribromobiphenyl-4-ol CAS No. 4544-71-2

3,4',5-Tribromobiphenyl-4-ol

Cat. No.: B12093130
CAS No.: 4544-71-2
M. Wt: 406.89 g/mol
InChI Key: CHRLNCWLRQNNGV-UHFFFAOYSA-N
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Description

3,4’,5-Tribromobiphenyl-4-ol is an organic compound belonging to the class of polybrominated biphenyls. These compounds are characterized by the presence of bromine atoms attached to a biphenyl structure. The molecular formula of 3,4’,5-Tribromobiphenyl-4-ol is C12H7Br3O, and it has a molecular weight of 406.9 g/mol . This compound is known for its use in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’,5-Tribromobiphenyl-4-ol typically involves the bromination of biphenyl-4-ol. The reaction is carried out using bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination .

Industrial Production Methods

Industrial production of 3,4’,5-Tribromobiphenyl-4-ol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3,4’,5-Tribromobiphenyl-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4’,5-Tribromobiphenyl-4-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its effects on biological systems, including its role as a ligand-activated transcriptional activator.

    Medicine: Investigated for its potential therapeutic properties and its interactions with biological targets.

    Industry: Utilized in the development of flame retardants and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,4’,5-Tribromobiphenyl-4-ol involves its binding to the XRE promoter region of genes it activates. This binding leads to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. The compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4’,5-Tribromobiphenyl-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three bromine atoms and a hydroxyl group makes it a valuable compound for various research applications, particularly in studying the effects of halogenated aromatic hydrocarbons .

Properties

CAS No.

4544-71-2

Molecular Formula

C12H7Br3O

Molecular Weight

406.89 g/mol

IUPAC Name

2,6-dibromo-4-(4-bromophenyl)phenol

InChI

InChI=1S/C12H7Br3O/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6,16H

InChI Key

CHRLNCWLRQNNGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)Br)O)Br)Br

Origin of Product

United States

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